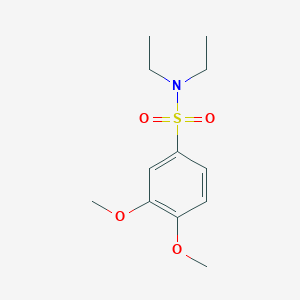

N,N-diethyl-3,4-dimethoxybenzenesulfonamide

Beschreibung

N,N-Diethyl-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy groups at the 3- and 4-positions and a sulfonamide functional group where the nitrogen atom is diethylated. Sulfonamides are renowned for their pharmacological versatility, including antimicrobial, antiviral, and enzyme inhibitory properties. These compounds share a common 3,4-dimethoxybenzenesulfonamide scaffold, with variations in the N-substituents and additional aromatic or heterocyclic modifications.

Eigenschaften

IUPAC Name |

N,N-diethyl-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-5-13(6-2)18(14,15)10-7-8-11(16-3)12(9-10)17-4/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHMNKFJLGKOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-dimethoxybenzenesulfonyl chloride+diethylamine→N,N-diethyl-3,4-dimethoxybenzenesulfonamide+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N,N-diethyl-3,4-dimethoxybenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethyl-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzenesulfonic acid or corresponding aldehydes.

Reduction: Formation of N,N-diethyl-3,4-dimethoxybenzeneamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N-diethyl-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N,N-diethyl-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide derivative, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

N-Substituent Effects: Diethyl groups (hypothesized for the target compound) are less sterically hindered compared to cyclobutyl or benzyl groups in analogs like 6a and 6b. This may enhance membrane permeability due to reduced steric bulk .

Electronic Effects: Methoxy groups (electron-donating) in 3,4 positions stabilize the aromatic ring via resonance, contrasting with amino groups (electron-donating but polar) in ’s 3,4-diamino analog. The latter may exhibit stronger hydrogen-bonding capacity, influencing target binding .

Pharmacological Implications

- Enzyme Interactions : The 3,4-dimethoxy motif is shared with carbonic anhydrase inhibitors (e.g., ’s compound 46), hinting at possible enzyme-binding synergy .

Biologische Aktivität

N,N-diethyl-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

N,N-diethyl-3,4-dimethoxybenzenesulfonamide features a benzene ring substituted with two methoxy groups and a sulfonamide functional group. The presence of the diethyl groups enhances its solubility and biological interactions.

The mechanism of action of N,N-diethyl-3,4-dimethoxybenzenesulfonamide primarily involves enzyme inhibition. As a sulfonamide derivative, it mimics the structure of natural substrates and can inhibit enzymes by blocking their active sites. This inhibition disrupts essential biochemical pathways, which can lead to therapeutic effects such as antibacterial and antifungal activities.

Biological Activities

- Enzyme Inhibition : Investigated for its role as an enzyme inhibitor in various biochemical assays. Its ability to inhibit specific enzymes may contribute to its potential therapeutic effects.

- Antibacterial and Antifungal Properties : Preliminary studies suggest that N,N-diethyl-3,4-dimethoxybenzenesulfonamide exhibits antibacterial and antifungal activities, making it a candidate for further research in infectious disease treatment.

- Cytotoxicity in Cancer Models : Related compounds have shown significant cytotoxicity against cancer cell lines, indicating that N,N-diethyl-3,4-dimethoxybenzenesulfonamide may also possess anticancer properties. For instance, similar arylsulfonamides have been reported to induce energetic stress in tumor cells while sparing non-cancerous cells .

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound | Enzyme Inhibition | Antibacterial Activity | Cytotoxicity |

|---|---|---|---|

| N,N-diethyl-3,4-dimethoxybenzenesulfonamide | Yes | Yes | Moderate |

| 3,4-Dimethoxybenzenesulfonamide | Yes | Moderate | Low |

| N,N-diethyl-3,4-dipropoxybenzenesulfonamide | Yes | Yes | High |

Case Studies

- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of sulfone-based analogs demonstrated that modifications to the methoxy groups significantly influenced enzyme inhibition potency. For example, compounds with additional hydroxyl groups showed enhanced inhibitory activity against specific targets .

- Cancer Research : In preclinical models of triple-negative breast cancer, related compounds exhibited robust suppression of tumor growth and prolonged survival in treated mice. These findings suggest potential applications for N,N-diethyl-3,4-dimethoxybenzenesulfonamide in cancer therapy .

Future Directions

Further research is warranted to elucidate the full range of biological activities associated with N,N-diethyl-3,4-dimethoxybenzenesulfonamide. Key areas for exploration include:

- Mechanistic Studies : Detailed investigations into the specific enzymes inhibited by this compound could provide insights into its therapeutic potential.

- Clinical Trials : Transitioning from preclinical studies to clinical trials will be essential to evaluate safety and efficacy in humans.

- Structural Modifications : Exploring structural analogs may yield compounds with improved biological activity or reduced toxicity.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.